molecular formula C8H6BrNO B13578503 1-Bromo-3-isocyanato-5-methylbenzene CAS No. 91456-36-9

1-Bromo-3-isocyanato-5-methylbenzene

Cat. No.: B13578503
CAS No.: 91456-36-9
M. Wt: 212.04 g/mol
InChI Key: PPIJHBFOUYQRLT-UHFFFAOYSA-N
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Description

1-Bromo-3-isocyanato-5-methylbenzene is an aromatic compound with the molecular formula C8H6BrNO It features a benzene ring substituted with a bromine atom, an isocyanate group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-isocyanato-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically begins with the bromination of 3-methylbenzene (m-xylene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 1-bromo-3-methylbenzene .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like bromine and phosgene.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-isocyanato-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Addition Reactions: Alcohols or amines in the presence of a catalyst or under mild heating conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Urethanes and ureas from addition reactions.
  • Carboxylic acids or alkanes from oxidation or reduction reactions.

Mechanism of Action

The mechanism of action of 1-bromo-3-isocyanato-5-methylbenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles to form stable adducts. The bromine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Properties

CAS No.

91456-36-9

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

1-bromo-3-isocyanato-5-methylbenzene

InChI

InChI=1S/C8H6BrNO/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3

InChI Key

PPIJHBFOUYQRLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)N=C=O

Origin of Product

United States

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